molecular formula C5H7ClO B6169372 2-(1-chlorocyclopropyl)oxirane CAS No. 2567498-99-9

2-(1-chlorocyclopropyl)oxirane

Cat. No.: B6169372
CAS No.: 2567498-99-9
M. Wt: 118.56 g/mol
InChI Key: BOZOLHIVYMBAMA-UHFFFAOYSA-N
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Description

2-(1-Chlorocyclopropyl)oxirane is an organic compound with the molecular formula C5H7ClO It is characterized by the presence of a chlorocyclopropyl group attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(1-chlorocyclopropyl)oxirane typically involves the reaction of 2-chlorobenzyl halide with 1-chloro-1-chloroacetylcyclopropane in the presence of a solvent system such as methyl tetrahydrofuran . The reaction proceeds through the formation of an intermediate, which is then converted to the desired oxirane compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of safer and more efficient solvents compared to traditional methods. For example, the use of toluene and tetrahydrofuran as solvents has been reported to improve the yield and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chlorocyclopropyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides.

    Reduction: Reduction reactions can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include magnesium flakes, diethyl ether, toluene, and tetrahydrofuran . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Chlorocyclopropyl)oxirane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-chlorocyclopropyl)oxirane involves its interaction with molecular targets through nucleophilic substitution and ring-opening reactions. The compound can form hydrogen-bonded complexes with acids and bases, facilitating various chemical transformations . The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-chlorocyclopropyl)oxirane include:

Uniqueness

This compound is unique due to its specific chemical structure, which combines a chlorocyclopropyl group with an oxirane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

2567498-99-9

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

2-(1-chlorocyclopropyl)oxirane

InChI

InChI=1S/C5H7ClO/c6-5(1-2-5)4-3-7-4/h4H,1-3H2

InChI Key

BOZOLHIVYMBAMA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2CO2)Cl

Purity

95

Origin of Product

United States

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